molecular formula C13H5Cl2F3N4O6 B13441745 FluazimImpurity2 CAS No. 161043-07-8

FluazimImpurity2

Katalognummer: B13441745
CAS-Nummer: 161043-07-8
Molekulargewicht: 441.10 g/mol
InChI-Schlüssel: MVFBJYCYZTZJDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FluazimImpurity2 is a pharmacopeial impurity typically identified during the quality control of pharmaceutical compounds, particularly in drugs containing fluorinated benzimidazole or imidazole derivatives. Impurities like FluazimImpurity2 are critical in regulatory compliance, as they can affect drug safety, efficacy, and stability .

Key characteristics inferred from analogous impurities include:

  • Core structure: Likely a benzimidazole or imidazole ring system with fluorine substituents, based on naming conventions and comparisons to Fluconazole Impurity E (a triazole derivative) and Fenfluramine Impurity 2 (a trifluoromethylphenyl amine) .
  • Functional groups: Potential ethylamine or sulfanyl modifications, as seen in related compounds like 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride .
  • Analytical significance: Requires rigorous chromatographic separation (e.g., HPLC) and spectroscopic validation (NMR, HRMS) to distinguish it from structurally similar byproducts .

Eigenschaften

CAS-Nummer

161043-07-8

Molekularformel

C13H5Cl2F3N4O6

Molekulargewicht

441.10 g/mol

IUPAC-Name

5-chloro-6-[3-chloro-2,6-dinitro-4-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H5Cl2F3N4O6/c14-6-1-4(12(23)24)3-19-11(6)20-9-7(21(25)26)2-5(13(16,17)18)8(15)10(9)22(27)28/h1-3H,(H,19,20)(H,23,24)

InChI-Schlüssel

MVFBJYCYZTZJDA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The preparation of FluazimImpurity2 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The exact synthetic route can vary depending on the starting materials and desired end products.

Analyse Chemischer Reaktionen

FluazimImpurity2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

FluazimImpurity2 is compared below with three structurally or functionally analogous impurities and derivatives. Data are synthesized from peer-reviewed studies and pharmacopeial guidelines.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Solubility Biological/Regulatory Relevance
FluazimImpurity2 Benzimidazole/Imidazole derivative ~250–300* Fluorine, ethylamine/sulfanyl Moderate Pharmaceutical impurity
Fluconazole Impurity E Triazole 306.3 Triazole, dichlorophenyl Low Antifungal drug impurity
Fenfluramine Impurity 2 Trifluoromethylphenyl amine 287.7 CF₃, ethylamine hydrochloride High (polar) Adrenergic activity; degradation byproduct
2-(5-Fluoro-1H-benzimidazol-2-yl)-ethylamine HCl Benzimidazole 245.7 Fluorine, ethylamine, HCl salt High Antimicrobial precursor

*Estimated based on structural analogs.

Key Differences and Implications

Structural Variations: FluazimImpurity2 and 2-(5-Fluoro-1H-benzimidazol-2-yl)-ethylamine HCl share a benzimidazole core but differ in substituents. The ethylamine group in the latter enhances solubility and reactivity, making it more suitable for synthetic intermediates .

Analytical Challenges: Fluconazole Impurity E’s triazole ring requires distinct chromatographic conditions (e.g., ion-pairing agents) for separation, unlike benzimidazole-based impurities .

Biological Activity :

  • Benzimidazole derivatives (e.g., FluazimImpurity2) often exhibit antimicrobial or antiparasitic activity, whereas trifluoromethylphenyl amines (e.g., Fenfluramine Impurity 2) are linked to central nervous system effects .

Research Findings and Methodological Considerations

  • Synthesis and Degradation : FluazimImpurity2 is likely formed via alkylation or hydrolysis during drug synthesis, as observed in ranitidine-related impurities . Stress studies (heat, light, pH) are recommended to map its degradation pathways .
  • Regulatory Compliance : The ICH Q2(R2) guideline mandates specificity testing for impurities like FluazimImpurity2, requiring spiking experiments with structurally similar compounds to validate analytical methods .
  • Contradictions: Some studies emphasize the importance of ethylamine groups in enhancing solubility , while others note that fluorinated groups (e.g., in Fenfluramine Impurity 2) may reduce aqueous solubility due to increased hydrophobicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.